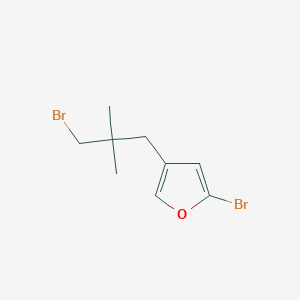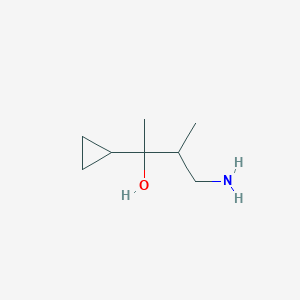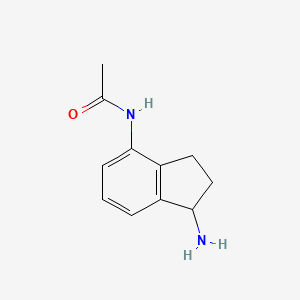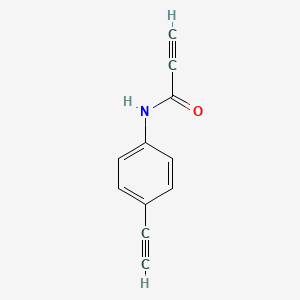
N-(4-ethynylphenyl)prop-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethynylphenyl)prop-2-ynamide is an organic compound with the molecular formula C11H7NO It is a member of the ynamide family, which are known for their versatile reactivity and utility in organic synthesis Ynamides are characterized by the presence of a carbon-carbon triple bond (alkyne) adjacent to an amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethynylphenyl)prop-2-ynamide typically involves the coupling of an appropriate amine with a propargyl halide or a similar alkyne-containing precursor. One common method is the reaction of 4-ethynylaniline with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions would be essential to enhance the efficiency and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-ethynylphenyl)prop-2-ynamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to different amide derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce alkenes or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse amide derivatives.
Aplicaciones Científicas De Investigación
N-(4-ethynylphenyl)prop-2-ynamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to new drugs with therapeutic properties.
Industry: It can be utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(4-ethynylphenyl)prop-2-ynamide involves its reactivity as an ynamide. The compound can participate in various chemical transformations due to the presence of the alkyne and amide functional groups. These transformations often involve nucleophilic or electrophilic attacks on the triple bond, leading to the formation of new chemical bonds and structures. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or material science.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-ethynylphenyl)acetamide
- N-(4-ethynylphenyl)but-2-ynamide
- N-(4-ethynylphenyl)prop-2-enamide
Uniqueness
N-(4-ethynylphenyl)prop-2-ynamide is unique due to its specific structural features, which confer distinct reactivity and properties. The presence of both the ethynyl and prop-2-ynamide groups allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry. Its ability to participate in diverse reactions and form various derivatives sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C11H7NO |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
N-(4-ethynylphenyl)prop-2-ynamide |
InChI |
InChI=1S/C11H7NO/c1-3-9-5-7-10(8-6-9)12-11(13)4-2/h1-2,5-8H,(H,12,13) |
Clave InChI |
LCVNORJHKCSOOL-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C(C=C1)NC(=O)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol](/img/structure/B13154884.png)

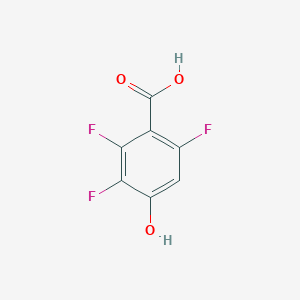
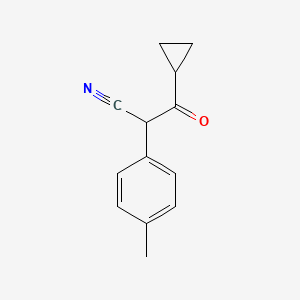
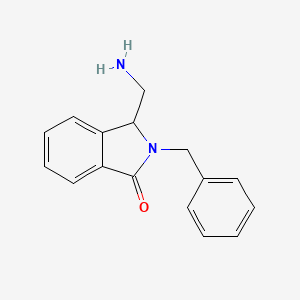
![N-[(Azetidin-2-yl)methyl]-N-methylcyclopropanamine](/img/structure/B13154903.png)
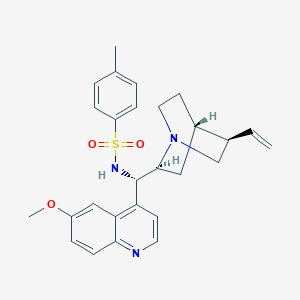
![3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13154920.png)

